Cas no 20854-56-2 (3-(4-Methoxyphenyl)phenylmethanol)

3-(4-Methoxyphenyl)phenylmethanol structure
20854-56-2 structure
Product Name:3-(4-Methoxyphenyl)phenylmethanol
CAS No:20854-56-2
MF:C14H14O2
MW:214.259764194489
CID:241686
PubChem ID:1392305
Update Time:2025-11-02

3-(4-Methoxyphenyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-methanol,4'-methoxy-
    • (4'-METHOXYBIPHENYL-3-YL)-METHANOL
    • [3-(4-methoxyphenyl)phenyl]methanol
    • (4'-Methoxy[1,1'-biphenyl]-3-yl)methanol
    • (4'-methoxybiphenyl-3-yl)methanol
    • [1,1'-Biphenyl]-3-methanol,4'-methoxy
    • 4-methoxy-[3-(hydroxymethyl)phenyl]benzene
    • 4'-Methoxy-3-hydroxy-methyl-biphenyl
    • DTXSID00362610
    • 20854-56-2
    • BB 0224061
    • CS-0256647
    • EN300-6504277
    • [1,1'-Biphenyl]-3-methanol, 4'-methoxy-
    • SCHEMBL1521163
    • {4'-METHOXY-[1,1'-BIPHENYL]-3-YL}METHANOL
    • AKOS002683032
    • A1-30497
    • (4'-Methoxy-[1,1'-biphenyl]-3-yl)methanol
    • 3-(4-Methoxyphenyl)phenylmethanol
    • MDL: MFCD05978937
    • Inchi: 1S/C14H14O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3
    • InChI Key: PBFQIBZGYROSFQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=CC=CC(CO)=C1

Computed Properties

  • Exact Mass: 214.09900
  • Monoisotopic Mass: 214.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46000
  • LogP: 2.85450

3-(4-Methoxyphenyl)phenylmethanol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 3-(4-Methoxyphenyl)phenylmethanol

Recent Advances in the Study of 3-(4-Methoxyphenyl)phenylmethanol (CAS: 20854-56-2) in Chemical Biology and Pharmaceutical Research

3-(4-Methoxyphenyl)phenylmethanol (CAS: 20854-56-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its applications, mechanisms of action, and future prospects in drug discovery and development.

One of the key areas of investigation has been the use of 3-(4-Methoxyphenyl)phenylmethanol as a building block for the synthesis of novel drug candidates. Researchers have demonstrated its utility in the preparation of compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of small molecules targeting the NF-κB pathway, a critical regulator of inflammation and immune responses. The study revealed that derivatives of 3-(4-Methoxyphenyl)phenylmethanol exhibited potent inhibitory effects on NF-κB activation, suggesting their potential as anti-inflammatory agents.

In addition to its role in drug synthesis, 3-(4-Methoxyphenyl)phenylmethanol has been investigated for its direct biological activities. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to interact with specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). The findings indicated that the compound could serve as a scaffold for the development of selective kinase inhibitors, which are of great interest in the treatment of cancers and other proliferative diseases. Furthermore, molecular docking studies suggested that the methoxy and phenyl groups of the compound play a crucial role in its binding affinity and selectivity.

The pharmacokinetic and safety profiles of 3-(4-Methoxyphenyl)phenylmethanol have also been a focus of recent research. Preclinical studies have shown that the compound exhibits favorable absorption and distribution properties, with moderate metabolic stability. However, further optimization is needed to improve its bioavailability and reduce potential off-target effects. A recent toxicology study highlighted the need for detailed safety assessments, as high doses of the compound were associated with mild hepatotoxicity in animal models. These findings underscore the importance of structural modifications to enhance the therapeutic index of 3-(4-Methoxyphenyl)phenylmethanol-based drugs.

Looking ahead, the potential applications of 3-(4-Methoxyphenyl)phenylmethanol in personalized medicine and targeted therapies are particularly promising. Advances in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with improved efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are also likely to drive the translation of these discoveries into clinical applications. In conclusion, 3-(4-Methoxyphenyl)phenylmethanol represents a valuable tool in the chemical biology and pharmaceutical toolkit, with ongoing research paving the way for its future use in drug development.

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